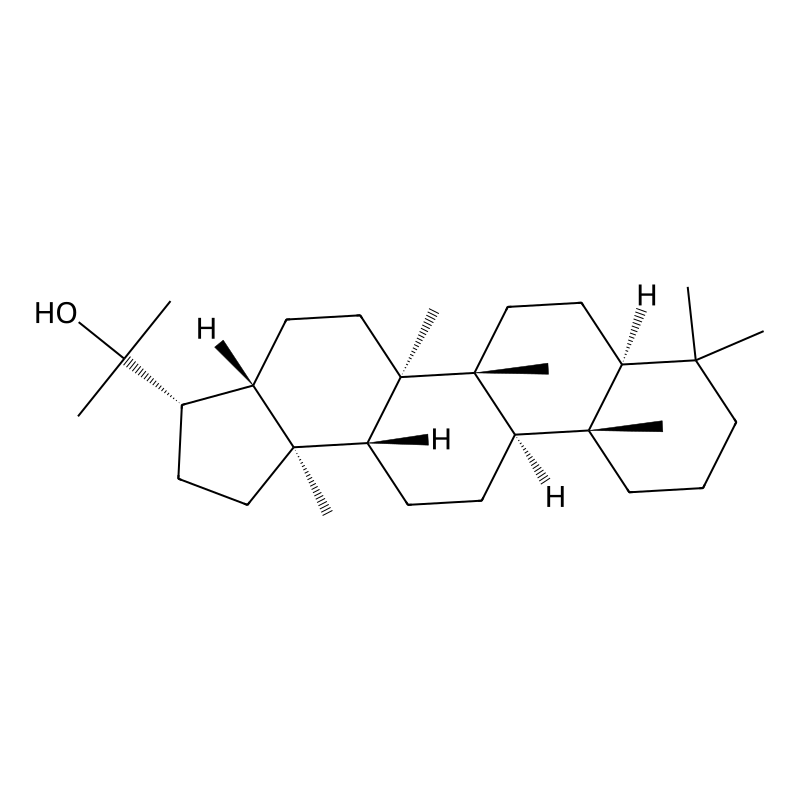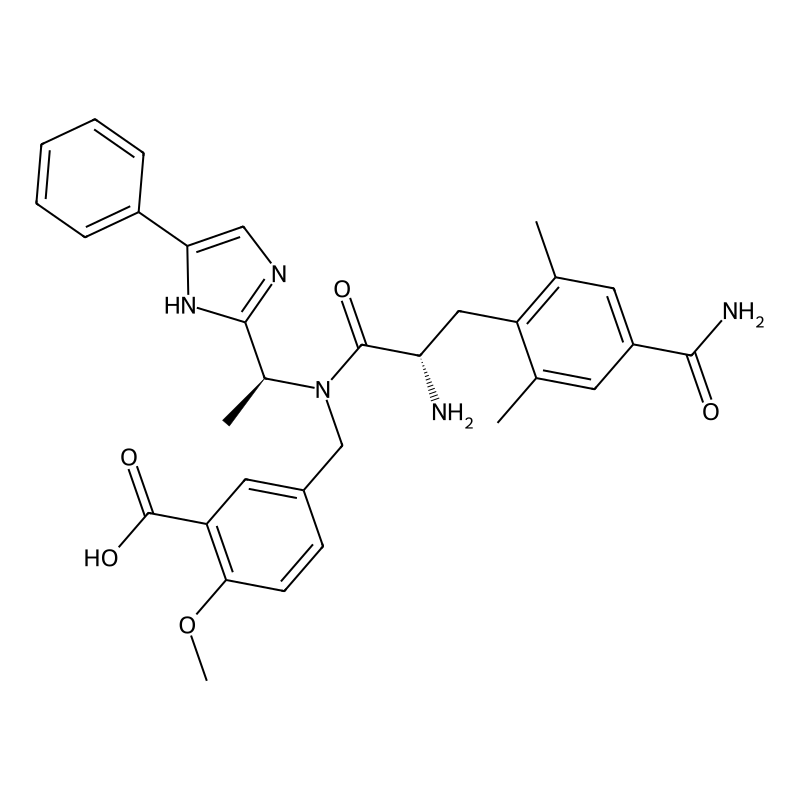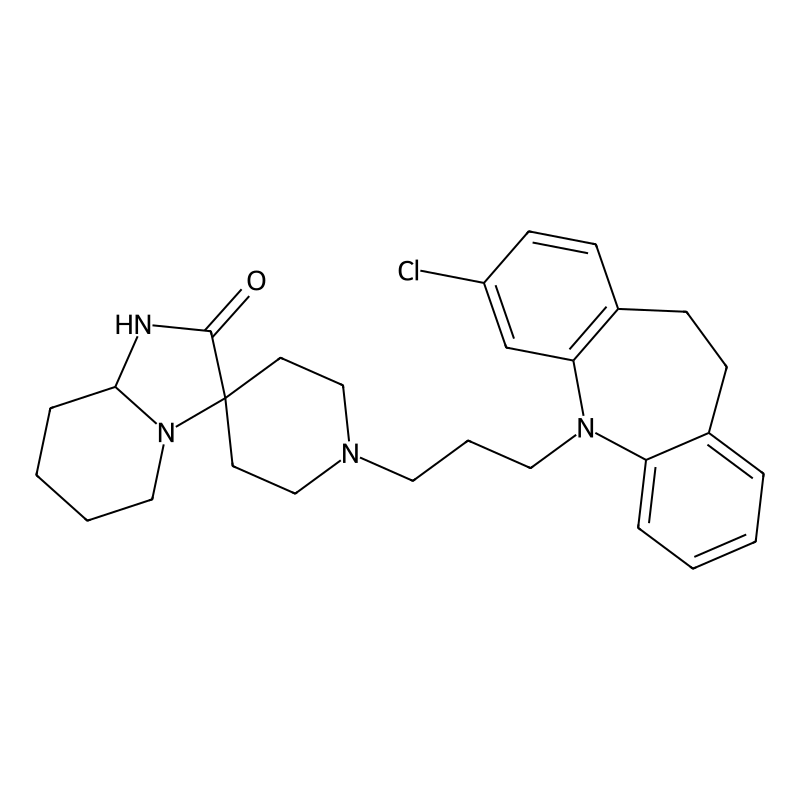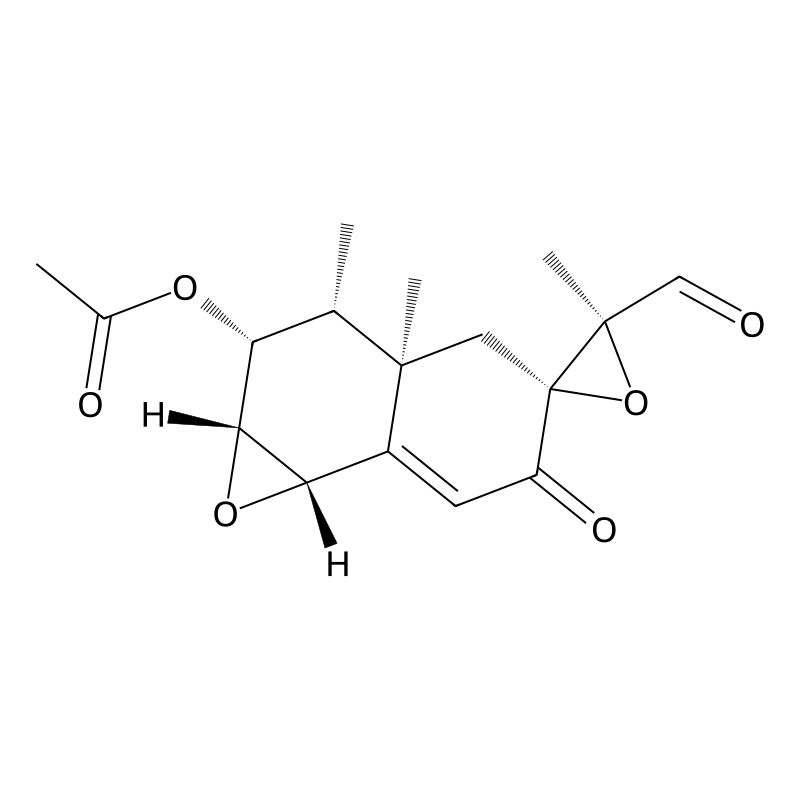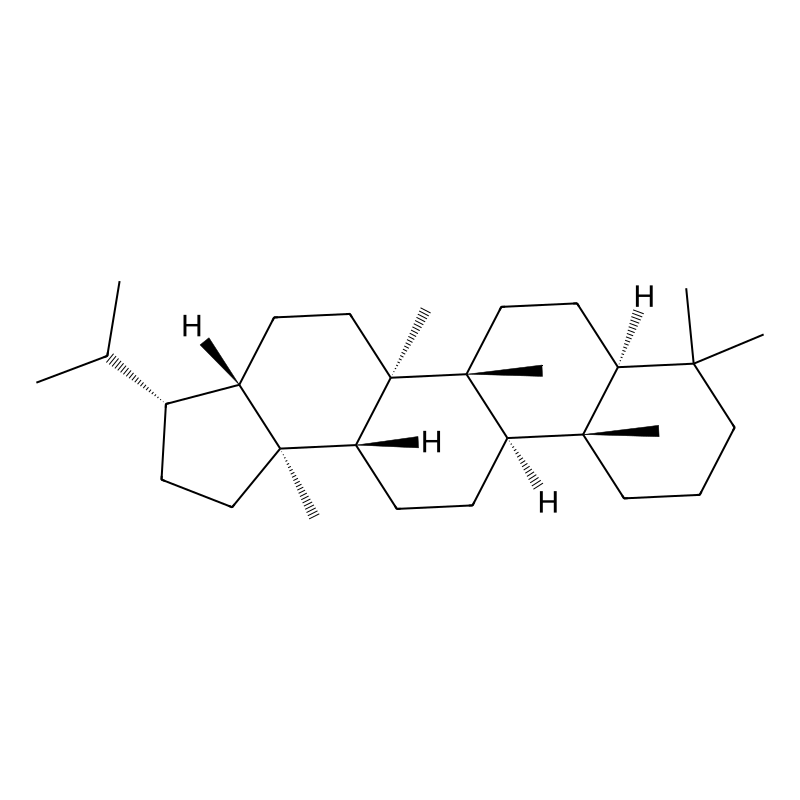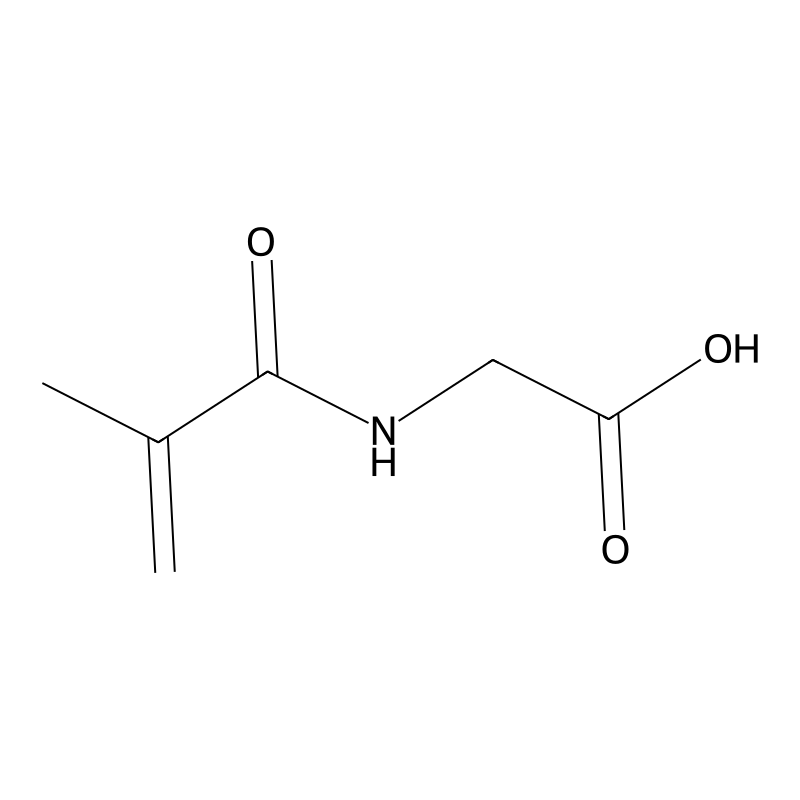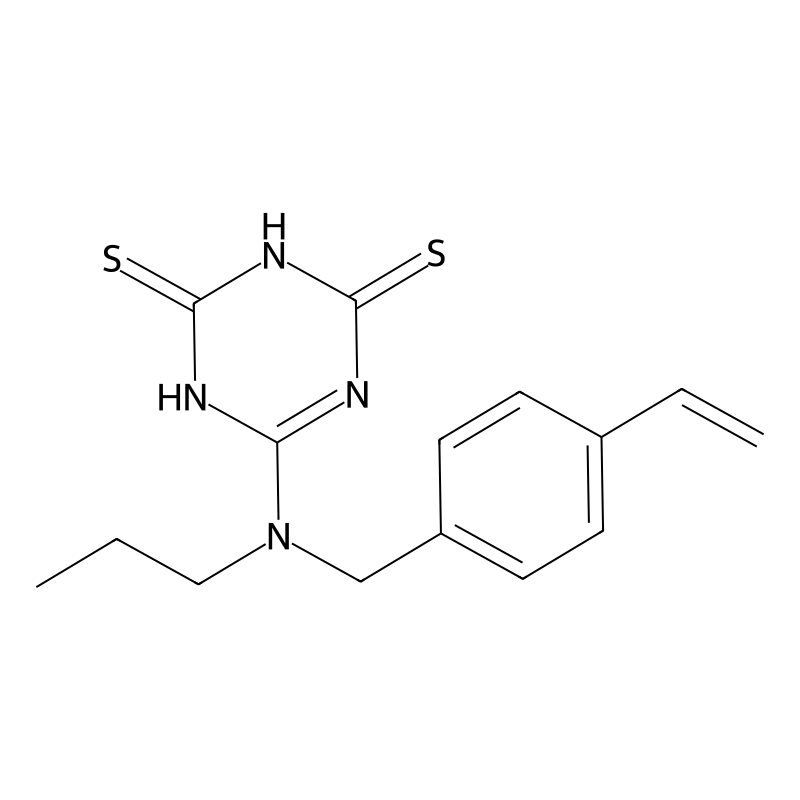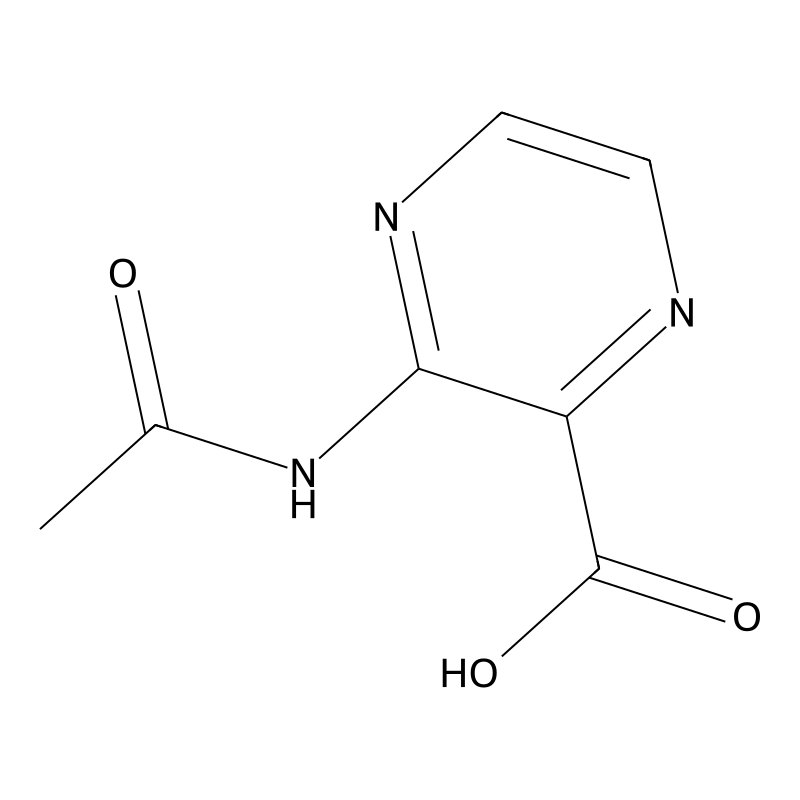2-(4-Formylphenyl)propionic acid methyl ester
Catalog No.
S3617635
CAS No.
63476-54-0
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
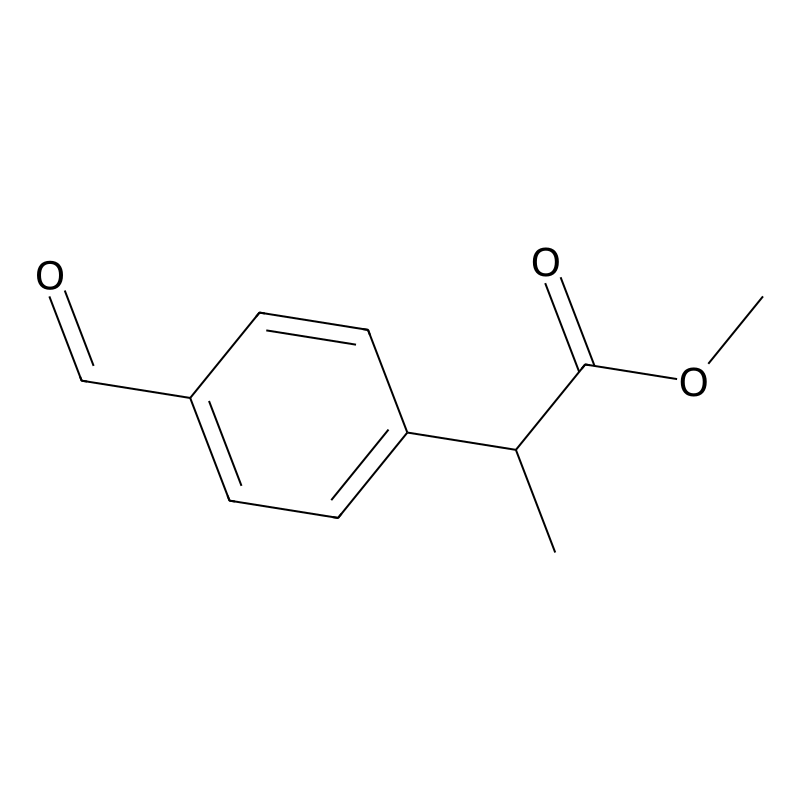
Content Navigation
CAS Number
63476-54-0
Product Name
2-(4-Formylphenyl)propionic acid methyl ester
IUPAC Name
methyl 2-(4-formylphenyl)propanoate
Molecular Formula
C11H12O3
Molecular Weight
192.21 g/mol
InChI
InChI=1S/C11H12O3/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-8H,1-2H3
InChI Key
RBAQUIFHFPBFJL-UHFFFAOYSA-N
SMILES
CC(C1=CC=C(C=C1)C=O)C(=O)OC
Canonical SMILES
CC(C1=CC=C(C=C1)C=O)C(=O)OC
FAPMA is an organic compound with a molecular weight of 192.21 g/mol. It is also known by its systematic name, 2-(4-formylphenyl)propanoic acid methyl ester. FAPMA is a white to off-white solid that is sparingly soluble in water but soluble in organic solvents such as methanol and ethanol. It is synthesized from its precursor 4-bromo-2-nitrobenzaldehyde.
FAPMA has a melting point of 81-83°C and a boiling point of 304-306°C. It has a density of 1.18 g/cm3 and a refractive index of 1.514. FAPMA is a stable compound under normal conditions and does not react with water, acids, or bases. It is a polar compound due to the hydroxyl group in its structure, and it has a low toxicity level.
FAPMA can be synthesized through a three-step process that involves the nitration, reduction, and esterification of 4-bromo-2-nitrobenzaldehyde. The resulting FAPMA is then purified through recrystallization or column chromatography. FAPMA can be characterized through various methods such as NMR spectroscopy, IR spectra, and mass spectrometry.
FAPMA can be analyzed through several techniques such as HPLC, GC-MS, and UV-Vis spectroscopy. These techniques are used to determine the purity and concentration of FAPMA in samples and to identify any impurities or degradation products.
FAPMA has been shown to have anti-cancer properties and can induce cell death in cancer cells. It also exhibits anti-inflammatory and antioxidant properties, and has potential as a neuroprotective agent. FAPMA has been tested in animal models and has shown promising results in reducing the growth of tumors and improving cognitive function.
FAPMA has a low toxicity level and is considered safe for use in scientific experiments. However, like any chemical compound, FAPMA should be handled with care and proper safety precautions should be taken.
FAPMA has potential applications in various scientific fields such as medicinal chemistry, materials science, and biochemistry. It can be used as a starting material in the synthesis of drugs and other organic compounds. FAPMA can also be used as a building block for functional materials such as polymers and liquid crystals.
Research on FAPMA is ongoing, and new applications and properties are being discovered. Recent studies have focused on its anti-cancer and anti-inflammatory properties, as well as its potential use as a neuroprotective agent.
FAPMA has potential implications in various fields of research and industry. It can be used as a starting material for the synthesis of new drugs, and its anti-cancer properties make it a promising candidate for cancer therapy. FAPMA can also be used as a building block for bioactive materials and functional polymers.
Although FAPMA has several potential applications, there are limitations to its use. Its low solubility in water and limited stability under acidic conditions make it unsuitable for some applications. Future research on FAPMA should focus on developing new synthetic methods that are more efficient and environmentally friendly, as well as exploring its potential applications in other areas such as optoelectronics and energy storage.
- Further studies on the anti-inflammatory and antioxidant properties of FAPMA
- Development of FAPMA-based imaging agents for cancer diagnosis
- Exploration of FAPMA's potential as a biosensor
- Synthesis of functional materials using FAPMA as a building block
- Investigation of FAPMA's potential in energy storage applications
- Development of FAPMA-based drug delivery systems
- Exploration of FAPMA's potential in photovoltaic devices and organic electronics
- Investigation of FAPMA's potential in catalysis and polymer synthesis.
- Development of FAPMA-based imaging agents for cancer diagnosis
- Exploration of FAPMA's potential as a biosensor
- Synthesis of functional materials using FAPMA as a building block
- Investigation of FAPMA's potential in energy storage applications
- Development of FAPMA-based drug delivery systems
- Exploration of FAPMA's potential in photovoltaic devices and organic electronics
- Investigation of FAPMA's potential in catalysis and polymer synthesis.
XLogP3
1.7
Dates
Last modified: 04-15-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds
